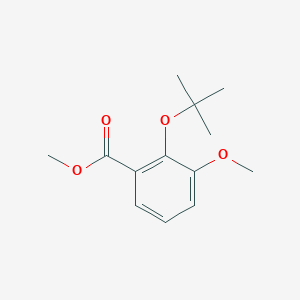

Methyl 2-(tert-Butoxy)-3-methoxybenzoate

Description

Methyl 2-(tert-Butoxy)-3-methoxybenzoate (CAS: 1891240-37-1) is a benzoate ester featuring a tert-butoxy group at the 2-position and a methoxy group at the 3-position of the aromatic ring.

Properties

Molecular Formula |

C13H18O4 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

methyl 3-methoxy-2-[(2-methylpropan-2-yl)oxy]benzoate |

InChI |

InChI=1S/C13H18O4/c1-13(2,3)17-11-9(12(14)16-5)7-6-8-10(11)15-4/h6-8H,1-5H3 |

InChI Key |

BPKDPARDYTYJIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC=C1OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(tert-Butoxy)-3-methoxybenzoate can be synthesized through a multi-step process. One common method involves the esterification of 2-(tert-butoxy)-3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of methyl 2-(tert-butoxy)-3-methoxybenzoate may involve the use of flow microreactor systems. These systems allow for continuous production and offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(tert-Butoxy)-3-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy and tert-butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 2-(tert-Butoxy)-3-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be used in the study of enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-(tert-butoxy)-3-methoxybenzoate involves its interaction with specific molecular targets. The tert-butoxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of Methyl 2-(tert-Butoxy)-3-methoxybenzoate and related compounds:

Substituent Effects on Reactivity and Stability

- Steric Hindrance : The tert-butoxy group in Methyl 2-(tert-Butoxy)-3-methoxybenzoate introduces significant steric bulk, which may slow nucleophilic aromatic substitution reactions compared to analogs like Methyl 2-hydroxy-4-(trifluoroacetamido)benzoate, where the smaller hydroxy group offers less hindrance .

- Electronic Effects : The methoxy group at position 3 donates electrons via resonance, activating the ring toward electrophilic substitution. In contrast, the pentafluorophenylthio group in the pyrazole derivative (CAS: 850914-05-5) is strongly electron-withdrawing due to fluorine atoms, directing reactivity to different positions .

- Stability : The tert-butyl group enhances stability under acidic and basic conditions, making it a robust protecting group. Conversely, the hydroxy group in Methyl 2-hydroxy benzoates is prone to oxidation or hydrolysis, limiting its utility in harsh reaction environments .

Biological Activity

Methyl 2-(tert-butoxy)-3-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

Methyl 2-(tert-butoxy)-3-methoxybenzoate features a benzoate core with a methoxy group at the 3-position and a tert-butoxy group at the 2-position. Its molecular formula is , with a molecular weight of approximately 250.28 g/mol. The presence of these functional groups influences its chemical reactivity and biological interactions.

The biological activity of methyl 2-(tert-butoxy)-3-methoxybenzoate is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methoxy group can facilitate hydrophobic interactions, while the tert-butoxy group may enhance solubility and bioavailability in biological systems. These interactions can modulate various cellular pathways, including apoptosis and inflammation.

Antimicrobial Properties

Research indicates that derivatives of methyl 2-(tert-butoxy)-3-methoxybenzoate exhibit significant antimicrobial activity. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

Methyl 2-(tert-butoxy)-3-methoxybenzoate has also been investigated for its anticancer properties. Studies have shown that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For instance, compounds with analogous structures have displayed efficacy against multiple cancer cell lines by inducing apoptosis through the modulation of critical signaling pathways .

| Compound | Activity | IC50 (nM) | Cell Line |

|---|---|---|---|

| Methyl 2-(tert-butoxy)-3-methoxybenzoate | Anticancer (tubulin inhibition) | TBD | MCF-7, PC-3 |

| Derivative A | Antimicrobial | 50 | E. coli |

| Derivative B | Anticancer | 25 | A375 (melanoma) |

Case Studies

- In Vitro Studies on Anticancer Activity : A study evaluated the effects of methyl 2-(tert-butoxy)-3-methoxybenzoate on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations above 20 µM, correlating with increased apoptosis markers such as caspase activation .

- Antimicrobial Efficacy : In another study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .

Pharmacokinetics

Understanding the pharmacokinetic profile of methyl 2-(tert-butoxy)-3-methoxybenzoate is crucial for its therapeutic application. Preliminary studies suggest that the compound has favorable absorption characteristics, with moderate bioavailability observed in animal models . Further research is needed to elucidate its metabolism and excretion pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.